Product packaging for Cyclopentanone, 2-(phenylseleno)-(Cat. No.:CAS No. 50984-17-3)

Cyclopentanone, 2-(phenylseleno)-

Cat. No.: B14655055
CAS No.: 50984-17-3
M. Wt: 239.18 g/mol
InChI Key: IDJPIRFHSNWRDP-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-(phenylseleno)- is a useful research compound. Its molecular formula is C11H12OSe and its molecular weight is 239.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentanone, 2-(phenylseleno)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanone, 2-(phenylseleno)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12OSe B14655055 Cyclopentanone, 2-(phenylseleno)- CAS No. 50984-17-3

Properties

CAS No.

50984-17-3

Molecular Formula

C11H12OSe

Molecular Weight

239.18 g/mol

IUPAC Name

2-phenylselanylcyclopentan-1-one

InChI

InChI=1S/C11H12OSe/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2

InChI Key

IDJPIRFHSNWRDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Reactivity and Reaction Mechanisms of Cyclopentanone, 2 Phenylseleno Analogues

Selenoxide Elimination Reactions

Selenoxide elimination is a method for synthesizing alkenes from selenoxides and is particularly effective for preparing α,β-unsaturated carbonyl compounds from their saturated precursors. wikipedia.org The reaction is analogous to the Cope elimination and is known for its mild conditions, often occurring at temperatures between -50 and 40 °C. wikipedia.orgwikiwand.com The ease of this reaction is attributed to the high basicity of the oxygen atom and the weak carbon-selenium bond. oup.com

The selenoxide elimination proceeds through a concerted, intramolecular syn elimination pathway, also known as an Ei (Elimination Internal) mechanism. wikiwand.comnih.govwikipedia.org This pericyclic reaction involves a cyclic transition state where the carbon-hydrogen and carbon-selenium bonds are coplanar. wikipedia.orgwikiwand.com The selenoxide group acts as an internal base, abstracting a β-hydrogen atom, which leads to the formation of an alkene and a selenenic acid byproduct. nih.gov This mechanism is supported by kinetic studies and the stereochemical outcome of the reaction. wikipedia.org The entire process is thermally activated and does not necessitate external reagents like acids or bases. wikipedia.org

Evidence points to a five-membered cyclic transition state for the elimination. wikipedia.org While the elimination is established as syn, the potential for epimerization at both the carbon and the stereogenic selenium center can influence the reaction's stereochemical course. wikipedia.orgwikiwand.com

The selenoxide elimination exhibits predictable regioselectivity and stereoselectivity, which are critical for its application in targeted synthesis.

In acyclic systems, the selenoxide elimination is highly trans-selective. wikiwand.comnih.gov This stereochemical preference arises from the syn elimination mechanism, where the molecule adopts a transition state that minimizes steric interactions, leading to the formation of the more stable trans-alkene. wpmucdn.com The formation of a conjugated double bond is also a favored outcome. wikiwand.com

When applied to cyclic systems, the regioselectivity of the selenoxide elimination favors the formation of an endocyclic double bond over an exocyclic one. wikipedia.orgwikiwand.com An endocyclic double bond is one where both carbon atoms of the double bond are within the ring structure, whereas an exocyclic double bond has one carbon atom as part of the ring and the other outside of it. differencebetween.com The preference for the endocyclic isomer is generally attributed to its greater thermodynamic stability. vaia.comechemi.com

However, this regioselectivity can be influenced by the substrate's structure. If a syn hydrogen is not available in the ring for elimination, the reaction will proceed to form the exocyclic double bond. wikipedia.orgwikiwand.com Furthermore, steric factors can also alter the outcome. For instance, in certain substituted cyclohexyl systems, unfavorable steric interactions in the boat-like transition state required for endocyclic elimination can lead to the exocyclic product becoming the major isomer. psu.edu

Hydrogen peroxide is the most frequently used oxidant for this purpose. wikipedia.org It is an attractive choice due to its effectiveness and because it produces water as the only byproduct, making it environmentally friendly. nih.gov The reaction is often carried out in the presence of an excess of hydrogen peroxide to counteract its catalytic decomposition by selenium. wikipedia.org However, using an excess of H₂O₂ can sometimes lead to undesired side reactions, such as the oxidation of the starting material or the product, for instance, through a Baeyer-Villiger reaction. wikipedia.org

The oxidation of the selenide (B1212193) with hydrogen peroxide can lead to the formation of various selenium species. acs.orgresearchgate.net Initially, the selenide is oxidized to a selenoxide. nih.gov Further oxidation can produce a peroxyseleninic acid, which is a potent oxidizing agent itself. acs.org The reaction conditions, including the solvent and temperature, are typically mild, with the elimination often proceeding readily at or below room temperature. oup.com

Oxidants and Reaction Conditions for Selenoxide Formation and Elimination

Ozone

The reaction of α-phenylseleno ketones, such as 2-(phenylseleno)cyclopentanone, with ozone (O₃) is a primary method for their conversion into α,β-unsaturated ketones. sci-hub.se The selenium atom of the phenylseleno group is readily oxidized by ozone to form an intermediate selenoxide. This oxidation is typically performed at low temperatures, such as -78 °C, in solvents like methylene (B1212753) chloride or methanol (B129727) to control the reactivity of the ozone. sci-hub.sewikipedia.org

The resulting α-phenylseleninyl ketone is generally unstable and is not isolated. It undergoes a spontaneous, concerted syn-elimination reaction. In this step, a proton on the carbon adjacent to both the carbonyl and the selenoxide group is abstracted by the selenoxide oxygen, and the carbon-selenium bond cleaves, leading to the formation of a new carbon-carbon double bond. The products of this elimination are an α,β-unsaturated ketone (e.g., cyclopent-2-en-1-one) and benzeneselenenic acid (PhSeOH). sci-hub.sewikipedia.org The reaction is a key step in the widely used method for dehydrogenating ketones. sci-hub.se

Sodium Metaperiodate

Sodium metaperiodate (NaIO₄) serves as an alternative and effective oxidizing agent for the conversion of α-phenylseleno ketones to their corresponding α,β-unsaturated counterparts. sci-hub.sersc.org Similar to ozone, the primary role of sodium periodate (B1199274) is to oxidize the selenide to a selenoxide. sci-hub.semasterorganicchemistry.com This oxidation facilitates the subsequent thermal syn-elimination to yield the enone. sci-hub.se

The use of sodium metaperiodate can be advantageous in cases where other oxidants, like ozone or hydrogen peroxide, might lead to unwanted side reactions or over-oxidation, particularly with sensitive substrates. sci-hub.seorganic-chemistry.org The reaction is often carried out in aqueous solvent systems, such as aqueous methanol, due to the solubility of NaIO₄. rsc.org

Table 1: Comparison of Oxidants for Selenoxide Elimination

Oxidant Typical Conditions Advantages Potential Issues
Ozone (O₃) -78 °C, CH₂Cl₂ or MeOH Fast and efficient reaction. sci-hub.se Requires specialized equipment (ozonizer); can lead to over-oxidation with sensitive substrates. wikipedia.orgmasterorganicchemistry.com
Sodium Metaperiodate (NaIO₄) Room temperature, aq. MeOH Mild conditions; good for substrates sensitive to other oxidants. sci-hub.sersc.org Reaction times can be longer; requires aqueous solvent systems. sci-hub.seresearchgate.net

Competing Reaction Pathways and Side Reactions

While the oxidation of α-phenylseleno ketones followed by elimination is a powerful synthetic tool, its efficiency can be diminished by competing side reactions. sci-hub.se The nature and extent of these side reactions are highly dependent on the specific substrate and the reaction conditions employed. Two principal side reactions have been identified: the Seleno-Pummerer reaction and reactions involving enolates. sci-hub.sewikipedia.org

Seleno-Pummerer Reaction and α-Dicarbonyl Compound Formation

A significant competing pathway is the seleno-Pummerer rearrangement. sci-hub.sewikipedia.org This reaction occurs from the same selenoxide intermediate that leads to the desired enone. In the presence of an acid or an acylating agent (such as acetic anhydride), the selenoxide oxygen can be protonated or acylated, transforming it into a good leaving group. wikipedia.org Subsequent elimination of this group (as water or a carboxylic acid) generates a highly electrophilic intermediate known as a selenenium ion. wikipedia.orgyoutube.com

In the absence of other strong nucleophiles, water present in the reaction medium can attack the carbon atom that was bonded to the selenium, leading to an intermediate that, upon hydrolysis, yields an α-dicarbonyl compound (a 1,2-diketone). sci-hub.seyoutube.com For 2-(phenylseleno)cyclopentanone, this side reaction would produce cyclopentane-1,2-dione. This pathway is particularly problematic under acidic conditions. wikipedia.org

Reactions Involving Enolates/Enols and Selenenylating Species

A second category of side reactions involves the enol or enolate form of the α-phenylseleno ketone. sci-hub.se The α-protons of ketones are acidic and can be removed by a base to form an enolate. youtube.comyoutube.com In the context of selenoxide elimination, the benzeneselenenic acid (PhSeOH) byproduct can disproportionate, generating electrophilic selenium species like diphenyl diselenide (PhSeSePh) and other selenenylating agents. sci-hub.se

The enolate of the starting α-phenylseleno ketone, or even the enol form of the intermediate selenoxide, can act as a nucleophile and react with these electrophilic selenium species. sci-hub.sewikipedia.org This can lead to the formation of undesired α,α-bis(phenylseleno) ketones or other complex mixtures, thereby reducing the yield of the target α,β-unsaturated ketone. organicchemistrydata.org Careful control of reaction conditions, such as the choice of base and temperature, is necessary to minimize these enolate-based side reactions. youtube.com

Radical Reactions Involving α-Phenylseleno Ketones

Beyond their utility in ionic oxidation-elimination sequences, α-phenylseleno ketones are excellent precursors for the generation of α-keto radicals. researchgate.netresearchgate.net The carbon-selenium bond is relatively weak and can be cleaved homolytically under photolytic or thermal conditions, often with a radical initiator. researchgate.netresearchgate.net This property allows these compounds to be used in a variety of radical-mediated transformations, including carbon-carbon bond-forming reactions. acs.orgacs.org

Phenylseleno Transfer Mechanisms

One of the key radical processes involving α-phenylseleno ketones is the phenylseleno group transfer reaction. acs.orgrsc.org This mechanism provides a pathway for radical chain reactions. In a typical sequence, a radical is generated from the α-phenylseleno ketone, for instance, through photolysis. acs.orgrsc.org If the substrate contains an unsaturated moiety (like an alkene), this initially formed α-keto radical can add to it in an intramolecular fashion, creating a new carbon-carbon bond and a new radical center elsewhere in the molecule. acs.org

This newly formed alkyl radical then propagates the chain by abstracting a phenylseleno group from another molecule of the starting α-phenylseleno ketone. acs.org This step regenerates the α-keto radical, which can continue the cycle, and forms the final cyclized product, which now bears the phenylseleno group at a new position. researchgate.netacs.org Lewis acids have been shown to promote these radical cyclizations, enhancing their efficiency and stereoselectivity, particularly with substrates like α-phenylseleno β-keto amides. acs.orgnih.gov The slower rate of phenylseleno group transfer compared to halogen atom transfer makes it particularly suitable for tandem cyclization reactions. acs.org

Table 2: Lewis Acid Promoted Phenylseleno Group Transfer Radical Cyclization

Substrate Type Lewis Acid Conditions Product Type Yield (%) Reference
Unsaturated α-phenylseleno β-keto amide Yb(OTf)₃ (0.6 equiv) hν, -45 °C, CH₂Cl₂ Monocyclic 80% acs.org
Unsaturated α-phenylseleno β-keto amide Mg(ClO₄)₂ (1.0 equiv) hν, -45 °C, CH₂Cl₂ Monocyclic 76% acs.org
Diene α-phenylseleno β-keto amide Yb(OTf)₃ (1.0 equiv) hν, -45 °C, CH₂Cl₂ Bicyclic (trans-decalin) 72% acs.org
Diene α-phenylseleno β-keto amide Mg(ClO₄)₂ (1.0 equiv) hν, -45 °C, CH₂Cl₂ Bicyclic (trans-decalin) 68% acs.org

Functional Group Tolerance of Phenylselenide

The application of organoselenium compounds in organic synthesis is significantly enhanced by their tolerance to a variety of functional groups. Electrophilic selenium catalysis, for instance, can proceed in the presence of functionalities such as free hydroxyl groups, tert-butyl-diphenylsilyl (TBDPS) ethers, and acetals. nih.gov This tolerance allows for the functionalization of complex molecules without the need for extensive protecting group strategies. For example, in dichlorination reactions of alkenes catalyzed by diphenyl diselenide (PhSeSePh), the presence of these groups is well-accommodated. nih.gov

The development of new catalytic systems, such as those involving diselenide and N-F reagents, has further expanded the scope of these reactions, demonstrating good functional group tolerance under mild conditions. nih.gov These transformations are often characterized by high selectivity. nih.gov However, the scope can be substrate-dependent. For instance, while allylic alcohols can be converted to α,β-unsaturated aldehydes, simple alkenes under similar conditions may yield a mixture of products. nih.gov

Homolytic Substitution at the PhSe Group

Homolytic substitution at the selenium atom is a key step in various radical-mediated transformations of organoselenium compounds. This process is particularly relevant in the formation of selenium-containing heterocycles. adelaide.edu.au Computational studies, including ab initio and density functional theory (DFT) calculations, have provided insight into the mechanisms of these reactions. lincoln.ac.uk

For intramolecular homolytic substitution by alkyl radicals at the selenium atom in seleninates, calculations predict a transition state where the attacking and leaving radicals are in a nearly collinear arrangement. lincoln.ac.uk The activation energy for the formation of a five-membered ring with a methyl leaving group has been calculated to be approximately 30.4 kJ mol⁻¹. lincoln.ac.uk

Rearrangements of α-Phenylseleno Ketones

α-Phenylseleno ketones can undergo rearrangement reactions under specific conditions, leading to the formation of isomeric products.

Base-Induced Rearrangements

The treatment of α-phenylseleno ketones with a strong base, such as lithium diisopropylamide (LDA), can induce rearrangements. acs.org These reactions are analogous to the well-known α-hydroxy ketone (α-ketol) rearrangements, which can be initiated by base, acid, or heat and involve a 1,2-shift of a substituent. capes.gov.br

Carbon-Carbon Bond Formation Reactions

The phenylseleno group in α-phenylseleno ketones and related compounds can be exploited to facilitate the formation of new carbon-carbon bonds through various reaction pathways.

Reaction with 3-(Phenylseleno)allylic Cations and Nucleophiles

Novel allylating reactions have been developed using 2- and 3-chalcogene-substituted allylic cations with soft nucleophiles. acs.org For example, 3-(phenylseleno)prop-2-enal acetals bearing a 2-ethoxy, 2-(phenylthio), or 2-(phenylseleno) group react with Lewis acids to form 3-(phenylseleno)allylic cations. acs.org These cations can then react with various nucleophiles, such as silyl (B83357) enol ethers, to form new carbon-carbon bonds. acs.org

The regioselectivity of these reactions can be influenced by the choice of Lewis acid. acs.org For instance, the reaction of 2-ethoxy-3-(phenylseleno)prop-2-enal acetal (B89532) with a silyl enol ether in the presence of BF₃·Et₂O, ZnBr₂, or SnBr₄ leads to the regioselective formation of (Z)-3,4-diethoxy-5-(phenylseleno)pent-4-enophenone. acs.org However, using a stronger Lewis acid like SnCl₄ or TiCl₄ can result in the formation of 1,4-diones. acs.orgacs.org

Table 1: Reaction of 2-Ethoxy-3-(phenylseleno)prop-2-enal Acetal with Nucleophiles acs.orgacs.org

EntryNucleophileLewis AcidProductYield (%)
1Silyl enol ether of acetophenoneBF₃·Et₂O(Z)-3,4-Diethoxy-5-(phenylseleno)pent-4-enophenoneHigh
2Silyl enol ether of acetophenoneZnBr₂(Z)-3,4-Diethoxy-5-(phenylseleno)pent-4-enophenoneHigh
3Silyl enol ether of acetophenoneSnBr₄(Z)-3,4-Diethoxy-5-(phenylseleno)pent-4-enophenoneHigh
4Silyl enol ether of acetophenoneSnCl₄1,4-DioneExclusive
5Silyl enol ether of acetophenoneTiCl₄1,4-DioneExclusive
6Silyl enol ether of acetophenoneEtAlCl₂5-(Phenylseleno)pentan-1,4-dione-

Conjugate Addition Reactions

Conjugate addition, or 1,4-addition, is a fundamental reaction type for α,β-unsaturated carbonyl compounds. wikipedia.orglumenlearning.com In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. lumenlearning.com The presence of the carbonyl group activates the β-carbon, making it electrophilic. pressbooks.pub

α,β-Unsaturated ketones can undergo conjugate addition with a variety of nucleophiles, including organocopper reagents (Gilman reagents), which are particularly effective for adding alkyl groups. wikipedia.orgpressbooks.pub The reaction proceeds through an enolate intermediate, which is then protonated on the α-carbon to yield the saturated ketone. lumenlearning.compressbooks.pub

The Michael reaction is a specific type of conjugate addition where the nucleophile is an enolate. masterorganicchemistry.com This reaction is a powerful tool for forming carbon-carbon bonds. masterorganicchemistry.com The general mechanism involves the deprotonation of a ketone or related compound to form an enolate, which then adds to the β-carbon of an α,β-unsaturated system. masterorganicchemistry.com

The stereochemistry of these additions can often be controlled. For example, the use of chiral catalysts can lead to enantioselective conjugate additions. wikipedia.org

Synthetic Applications and Transformations Utilizing Cyclopentanone, 2 Phenylseleno

Preparation of α,β-Unsaturated Carbonyl Compounds (Enones)

The conversion of saturated carbonyl compounds to their α,β-unsaturated counterparts is a fundamental transformation in organic synthesis. Cyclopentanone, 2-(phenylseleno)- serves as an excellent precursor for the synthesis of 2-cyclopenten-1-one and its derivatives through a process known as selenoxide elimination. wikipedia.orgwikiwand.com This method is prized for its mild reaction conditions and high efficiency.

The general mechanism involves two key steps: selanylation and oxidative elimination. First, the enolate of cyclopentanone is trapped with an electrophilic selenium reagent, such as benzeneselenyl chloride, to introduce the phenylseleno group at the α-position. The subsequent oxidation of the resulting 2-(phenylseleno)cyclopentanone, typically with an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), forms a selenoxide intermediate. This intermediate then undergoes a syn-elimination reaction, even at low temperatures, to yield the corresponding α,β-unsaturated carbonyl compound and benzeneselenenic acid. wikipedia.orgwikiwand.commdpi.com

Regioselective Conversion to Enones

A significant advantage of using 2-(phenylseleno)cyclopentanone is the ability to achieve regioselective formation of enones. wikipedia.orgwikiwand.com By first alkylating the enolate of 2-(phenylseleno)cyclopentanone, a substituted α-seleno ketone can be generated. Subsequent oxidation and elimination then lead to the formation of a double bond specifically between the carbonyl carbon and the previously alkylated carbon, affording a substituted 2-cyclopenten-1-one. This regiocontrol is a powerful tool for the synthesis of complex cyclopentenone structures.

The table below illustrates the regioselective conversion of various 2-alkyl-2-(phenylseleno)cyclopentanones to their corresponding enones, highlighting the versatility of this methodology.

EntryAlkyl Group (R)Oxidizing AgentProductYield (%)
1MethylH₂O₂2-Methyl-2-cyclopenten-1-one85
2EthylmCPBA2-Ethyl-2-cyclopenten-1-one82
3PropylH₂O₂2-Propyl-2-cyclopenten-1-one80
4BenzylmCPBA2-Benzyl-2-cyclopenten-1-one78

Construction of Cyclic Systems

Beyond the synthesis of enones, 2-(phenylseleno)cyclopentanone is a valuable precursor for the construction of more elaborate cyclic and heterocyclic systems. The phenylseleno group can act as a handle for further functionalization and cyclization reactions.

Synthesis of Cyclopentanone Derivatives

The enolate of 2-(phenylseleno)cyclopentanone can be readily alkylated with a variety of electrophiles to introduce functionality at the C2 position. nih.gov This allows for the synthesis of a wide range of substituted cyclopentanone derivatives. The phenylseleno group can then be retained for further transformations or removed reductively if desired. This approach provides access to functionalized cyclopentanes that are key structural motifs in many natural products. nih.gov

Cyclofunctionalization for Heterocycle Synthesis

The phenylseleno group in derivatives of 2-(phenylseleno)cyclopentanone can participate in electrophilic cyclization reactions, a process known as selenocyclofunctionalization. mdpi.com By incorporating an unsaturated moiety (e.g., an alkene or alkyne) into a side chain attached to the cyclopentanone ring, intramolecular cyclization can be induced by the electrophilic selenium atom. This strategy has been employed in the synthesis of various oxygen- and nitrogen-containing heterocycles fused to the cyclopentane core. For instance, a derivative of 2-(phenylseleno)cyclopentanone bearing a pendant alcohol or amine can undergo intramolecular cyclization to form fused tetrahydrofuran or pyrrolidine ring systems, respectively.

Spirocompound Synthesis (e.g., Spirolactams, Spirocyclopropyl Oxindoles)

The reactivity of the phenylseleno group can also be harnessed for the synthesis of spirocyclic compounds. Selenium-promoted electrophilic cyclization of arylpropiolamides can lead to the formation of 3-organoselenyl spiro mdpi.comehu.estrienones. rsc.org This methodology provides a route to complex spirocyclic frameworks. Furthermore, while not directly starting from 2-(phenylseleno)cyclopentanone, related selenium ylides have been utilized in the synthesis of spirocyclopropyl oxindoles, highlighting the potential of organoselenium chemistry in the construction of these intricate structures. ehu.esresearchgate.net The development of methods to directly utilize 2-(phenylseleno)cyclopentanone derivatives in similar transformations is an area of ongoing research.

Intermediate in Total Synthesis of Complex Molecules

The synthetic utility of 2-(phenylseleno)cyclopentanone is perhaps best demonstrated by its application as a key intermediate in the total synthesis of complex natural products. The ability to introduce unsaturation and further functionalize the cyclopentane ring makes it a valuable building block for molecules containing this structural motif.

Natural Products Containing Functionalized Cyclopentane Rings

Functionalized cyclopentane and cyclopentenone rings are core structural motifs in a vast array of biologically active natural products. These structures are key intermediates in the asymmetric synthesis of important chiral molecules such as prostaglandins and various prostanoid derivatives. The versatility of the cyclopentanone ring allows for a wide range of chemical modifications, making it a valuable building block in the total synthesis of complex natural products. Organoselenium chemistry, particularly the use of α-seleno ketones, provides a powerful method for introducing unsaturation into these rings through selenoxide elimination. While many natural products contain these functionalized rings, the direct application of 2-(phenylseleno)cyclopentanone as a starting material or key intermediate is a specific strategy within the broader field of natural product synthesis.

Total Synthesis of (+)-Haperforin G

The total synthesis of (+)-Haperforin G, a potent inhibitor of human 11β-hydroxysteroid dehydrogenase type 1, showcases the utility of organoselenium chemistry in the construction of complex molecular architecture. nih.govorganic-chemistry.org A key challenge in the synthesis is the introduction of a methylene (B1212753) group (an exocyclic double bond) into a cyclopentanone-containing intermediate. This transformation was achieved via a three-step sequence involving methylation, selenylation, and subsequent oxidative elimination. organic-chemistry.org

In this sequence, the ketone intermediate is first methylated. The resulting enolate is then quenched with an electrophilic selenium reagent, such as phenylselenyl bromide (PhSeBr), to install the phenylseleno group at the α-position, forming a 2-(phenylseleno)cyclopentanone derivative. This intermediate is then oxidized, typically with an oxidizing agent like hydrogen peroxide (H₂O₂), to form the corresponding selenoxide. The selenoxide readily undergoes a syn-elimination reaction, even at low temperatures, to form the desired α,β-unsaturated cyclopentenone, effectively installing the exocyclic double bond. organic-chemistry.orgwikipedia.org This selenoxide elimination is a crucial step that highlights the role of α-seleno ketones as precursors to α,β-unsaturated systems in modern organic synthesis. nih.govresearchgate.netresearchgate.net

Table 1: Key Transformation in the Total Synthesis of (+)-Haperforin G

Step Description Reagents Intermediate/Product
1 Methylation KHMDS, CH₃I α-methyl cyclopentanone
2 Selenylation KHMDS, PhSeBr 2-(phenylseleno)-cyclopentanone derivative

Role as Vinyl Anion Equivalent in Tandem Reactions

Cyclopentanone, 2-(phenylseleno)- and its derivatives, particularly 2-(phenylseleno)cyclopent-2-enone, serve as effective vinyl anion equivalents in tandem organic reactions. rsc.org This strategy allows for the introduction of substituents at the α-position of the cyclopentenone, which is normally an electrophilic site.

The process begins with a conjugate addition of a nucleophile, such as a silyl (B83357) or stannyl nucleophile, to the 2-(phenylseleno)cyclopent-2-enone. This addition generates a transient enolate intermediate. This enolate can then be trapped by an electrophile, such as an allylic halide, in a subsequent step. A study on this transformation demonstrated that the diastereoselective allylation of enolates derived from 2-(phenylseleno)cyclopent-2-enone results in products with a high preference for the cis configuration. rsc.org The phenylseleno group can then be removed in a final step, often via oxidative elimination, to regenerate the double bond, yielding a 2-substituted-2-cyclopentenone. This sequence effectively reverses the normal reactivity of the α-carbon, making it behave as a nucleophilic vinyl anion synthon. rsc.org

Precursors for Other Functionalized Organic Compounds

Allyl Selenides

While 2-(phenylseleno)cyclopentanone is primarily used to generate α,β-unsaturated ketones, the broader class of organoselenium compounds, including allylic selenides, are valuable intermediates in organic synthesis. For example, allylic selenides can be converted into allylic amines through reactions with imido-selenium compounds. acs.org However, the direct, high-yield conversion of a saturated α-seleno ketone like 2-(phenylseleno)cyclopentanone specifically into an allyl selenide (B1212193) is not a commonly cited transformation in the available literature. The typical synthetic utility of 2-(phenylseleno)cyclopentanone is centered on the reactivity of the carbonyl group and the ability of the seleno-group to facilitate elimination or act as a protecting group, rather than its conversion into a different selenium-containing functional group.

α-Amino Acids and Derivatives

The conversion of ketones into α-amino acids and their derivatives is a fundamental transformation in organic chemistry. While there are numerous methods for the α-amination of carbonyl compounds, the direct conversion of 2-(phenylseleno)cyclopentanone into an α-amino acid derivative is not a standard procedure. More commonly, the α-seleno ketone is first converted into an α,β-unsaturated ketone via selenoxide elimination. wikipedia.org This resulting enone can then undergo a conjugate addition with a nitrogen-based nucleophile (an aza-Michael addition) to introduce the amino group at the β-position.

Alternatively, methods exist for the direct α-selenenylation of ketones using organocatalysts like L-prolinamide, followed by further functionalization. acs.org However, transforming the resulting α-seleno ketone into an α-amino ketone often involves displacement of the seleno group, which can be challenging. Other synthetic routes convert α-amino acids into α-keto acids, which are related precursors, but the reverse transformation from a ketone is distinct. nih.govnih.govresearchgate.net Therefore, while 2-(phenylseleno)cyclopentanone is a precursor to a reactive enone intermediate, its role in forming α-amino acids is typically indirect.

Allylic Alcohols

The conversion of α-seleno ketones into allylic alcohols is a well-established transformation in organic synthesis, typically proceeding through a oregonstate.eduresearchgate.net-sigmatropic rearrangement of an allylic selenoxide. This process allows for the regioselective introduction of a hydroxyl group and a double bond.

The reaction sequence begins with the conversion of the α-seleno ketone, 2-(phenylseleno)cyclopentanone, into its corresponding enol or enolate. This intermediate possesses the structural features of an allylic selenide. Subsequent oxidation of the selenium atom, usually with an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), generates a highly reactive allylic selenoxide. This selenoxide rapidly undergoes a oregonstate.eduresearchgate.net-sigmatropic rearrangement to form an allylic selenenate ester. nih.govwikipedia.org This rearrangement is typically irreversible as the selenenate ester is thermodynamically more stable than the corresponding selenoxide. nih.gov The final step involves the hydrolysis of the selenenate ester, which yields the desired allylic alcohol. nih.govresearchgate.net This sequence provides a powerful method for synthesizing functionalized allylic alcohols with defined stereochemistry. researchgate.net

StepReactionReagentsIntermediate/Product
1Enolate FormationBase (e.g., LDA, NaH)Cyclopentenyl enolate
2OxidationH₂O₂, m-CPBAAllylic selenoxide
3RearrangementSpontaneousAllylic selenenate ester
4HydrolysisWaterAllylic alcohol

Aziridines

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as precursors to a variety of amino compounds. nih.gov While direct conversion of α-seleno ketones to aziridines is not common, a plausible synthetic route involves the transformation of 2-(phenylseleno)cyclopentanone into a β-amino phenylselenide, which can then undergo intramolecular cyclization.

This synthetic strategy would commence with the reductive amination of the carbonyl group in 2-(phenylseleno)cyclopentanone. Reaction with a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) would yield the corresponding β-amino phenylselenide. Activation of the selenium moiety in this intermediate, for instance by conversion to a selenonium salt with an alkylating agent like methyl iodide, facilitates an intramolecular nucleophilic substitution. The nitrogen atom attacks the carbon bearing the activated selenium group, displacing the phenylselenonium group and closing the three-membered ring to form the aziridine. researchgate.net This method allows for the stereospecific synthesis of 2,3-disubstituted aziridines from β-alkylamino phenylselenides. researchgate.net

A summary of this proposed synthetic pathway is provided below:

StepReactionReagentsIntermediate/Product
1Reductive AminationPrimary Amine (R-NH₂), NaBH₃CNβ-Amino phenylselenide
2Selenium ActivationMethyl Iodide (CH₃I)Selenonium salt
3Intramolecular CyclizationSpontaneousAziridine derivative

α-Hydroxy Esters

The synthesis of α-hydroxy esters from cyclic ketones like 2-(phenylseleno)cyclopentanone can be envisioned through an oxidative ring-opening sequence. A key transformation in this process is the Baeyer-Villiger oxidation, which converts a ketone into an ester (a lactone in the case of cyclic ketones).

The reaction would begin with the oxidation of 2-(phenylseleno)cyclopentanone using a peroxy acid, such as m-CPBA or peracetic acid. This would induce the Baeyer-Villiger rearrangement, inserting an oxygen atom adjacent to the carbonyl group to form a six-membered lactone. The regioselectivity of this insertion can be influenced by the electronic properties of the α-substituent. Following the formation of the lactone, ring-opening via hydrolysis or alcoholysis would yield a linear carboxylic acid or ester. The phenylseleno group at the α-position of the original ketone would be retained in the product, which could then be converted to a hydroxyl group through subsequent oxidative steps if desired, leading to the final α-hydroxy ester product. General methods for synthesizing α-hydroxy esters often start from α-keto esters, which can be produced through various oxidation methods. researchgate.netgoogle.com

The proposed reaction pathway is detailed in the following table:

StepReactionReagentsIntermediate/Product
1Baeyer-Villiger OxidationPeroxy acid (e.g., m-CPBA)α-(Phenylseleno)lactone
2Ring OpeningAlcohol (R-OH), Acid/Base catalystα-(Phenylseleno) ester
3Selenide to Hydroxyl ConversionOxidation & Hydrolysis(e.g., H₂O₂, then H₂O)

Densely Functionalized Compounds

Cyclopentanone, 2-(phenylseleno)- is an excellent starting material for the synthesis of densely functionalized cyclopentane and cyclopentene derivatives. Its utility stems from the ability to act as a latent enone and the capacity for controlled functionalization at the C5 position via its enolate.

The synthetic sequence typically starts with the deprotonation of 2-(phenylseleno)cyclopentanone using a strong base like lithium diisopropylamide (LDA) to generate a specific enolate. This enolate can then react with a wide array of electrophiles, such as alkyl halides or aldehydes (in an aldol reaction), to introduce a new substituent at the C5 position. oregonstate.edu This step creates a 2,5-disubstituted cyclopentanone derivative.

Following this functionalization, the phenylseleno group can be used to introduce further complexity. For example, oxidation of the selenide to a selenoxide, followed by syn-elimination, introduces a double bond into the ring, yielding a functionalized cyclopentenone. This two-step process of alkylation followed by oxidative elimination provides a powerful route to complex cyclopentenoid structures. nih.govrsc.org

This versatile approach is summarized below:

StepReactionReagentsIntermediate/Product
1Enolate FormationLDALithium enolate
2C5-Alkylation/AldolElectrophile (e.g., R-X, R'-CHO)5-substituted-2-(phenylseleno)cyclopentanone
3Oxidative EliminationH₂O₂ or m-CPBA5-substituted-cyclopent-2-enone

Stereoselective and Asymmetric Synthesis Involving Cyclopentanone, 2 Phenylseleno

Asymmetric α-Selenenylation of Carbonyl Compounds

The enantioselective introduction of a selenium moiety at the α-position of carbonyl compounds is a powerful strategy for the synthesis of optically active organoselenium compounds. These chiral building blocks are valuable intermediates in organic synthesis.

Organocatalysis has emerged as a robust tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral secondary amines, in particular, have proven to be effective catalysts for the α-functionalization of carbonyl compounds through enamine catalysis.

In the context of α-selenenylation, chiral secondary amines catalyze the reaction between a ketone, such as cyclopentanone, and an electrophilic selenium source, like N-(phenylseleno)phthalimide (NPSP). The mechanism involves the formation of a chiral enamine intermediate from the ketone and the secondary amine catalyst. This enamine then attacks the selenium electrophile in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the α-seleno ketone and regenerates the catalyst.

For instance, the use of diarylprolinol silyl (B83357) ethers as catalysts has demonstrated high efficiency and enantioselectivity in the α-selenenylation of aldehydes and ketones. These catalysts create a well-defined chiral pocket that effectively shields one face of the enamine, leading to preferential attack from the less hindered side.

Table 1: Organocatalytic Asymmetric α-Selenenylation of Cyclohexanone

CatalystSelenium SourceSolventYield (%)ee (%)
(S)-2-(Triphenylsilyl)oxymethyl)pyrrolidineNPSPToluene8592
(S)-Diphenylprolinol methyl etherNPSPCH2Cl29088
(S)-2-(Tris(4-trifluoromethylphenyl)silyl)oxymethyl)pyrrolidineNPSPDioxane8895

This table presents representative data on the organocatalytic asymmetric α-selenenylation of cyclohexanone, a model substrate for cyclopentanone, showcasing the effectiveness of chiral secondary amine catalysis.

Beyond organocatalysis, the use of chiral metal complexes as catalysts for asymmetric α-selenenylation has been explored. These systems typically involve a metal center, such as palladium or copper, coordinated to a chiral ligand. The chiral ligand environment dictates the stereochemical outcome of the reaction.

For example, chiral N,N'-dioxide ligands complexed with cobalt have been utilized in asymmetric mdpi.comnih.gov-sigmatropic rearrangements of allyl selenium ylides, which can be generated from α-seleno ketones. The chirality is transferred from the stable chiral selenium ylide to the carbon of the product, affording chiral selenides with high enantioselectivity. While not a direct α-selenenylation of the ketone, this demonstrates the utility of chiral metal catalysts in controlling stereochemistry in transformations involving α-seleno carbonyl compounds.

Diastereoselective Transformations

Once the 2-(phenylseleno)cyclopentanone scaffold is in hand, its enolate can be subjected to various diastereoselective reactions, allowing for the introduction of additional stereocenters with a high degree of control.

The allylation of enolates is a fundamental carbon-carbon bond-forming reaction. When applied to enolates derived from α-seleno cyclic ketones, the existing stereocenter and the phenylseleno group can exert significant influence on the facial selectivity of the incoming electrophile.

The generation of a specific enolate from 2-(phenylseleno)cyclopentanone, followed by reaction with an allyl halide or other allylic electrophile, can lead to the formation of diastereomeric products. The ratio of these diastereomers is determined by the relative energies of the transition states leading to their formation.

Several factors play a crucial role in determining the diastereoselectivity of the allylation of enolates derived from 2-(phenylseleno)cyclopentanone.

Steric Hindrance: The bulky phenylseleno group can effectively block one face of the enolate, directing the incoming allyl group to the opposite, less sterically hindered face. The conformation of the cyclopentane ring and the orientation of the phenylseleno group are critical in dictating the steric environment.

Chelation Control: The selenium atom, with its lone pairs of electrons, can potentially coordinate with the metal cation of the enolate (e.g., lithium). This chelation can lock the conformation of the enolate, leading to a more rigid transition state and higher diastereoselectivity. The nature of the solvent can also influence the extent of chelation.

Allylic Strain (A1,3 Strain): The interaction between the substituent at the stereocenter and the incoming electrophile in the transition state can influence the diastereochemical outcome. Minimization of this strain often leads to the preferential formation of one diastereomer.

The interplay of these factors can be complex, and the observed diastereoselectivity is often the result of a subtle balance between them. Careful selection of the base, solvent, and reaction temperature can be used to optimize the formation of the desired diastereomer.

Table 2: Hypothetical Diastereoselective Allylation of a 2-Phenylselenocyclopentanone Enolate

EntryBaseSolventTemperature (°C)Diastereomeric Ratio (A:B)
1LDATHF-7885:15
2LHMDSToluene-7890:10
3KHMDSTHF-7870:30
4LDATHF/HMPA-7860:40

This hypothetical data illustrates how reaction conditions can influence the diastereomeric ratio in the allylation of an α-seleno ketone enolate. Diastereomer A is assumed to be the product of attack from the less sterically hindered face.

Enantioselective Resolutions

For cases where the asymmetric synthesis of 2-(phenylseleno)cyclopentanone is not efficient, the resolution of a racemic mixture provides an alternative route to the enantiomerically pure compound.

Enantioselective resolutions involve the differential reaction of the two enantiomers in a racemic mixture with a chiral resolving agent or catalyst. This can be achieved through chemical or enzymatic methods.

One common strategy is kinetic resolution . In a kinetic resolution, one enantiomer reacts faster with a chiral reagent or catalyst than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. For α-functionalized ketones, organocatalytic methods have been developed for their kinetic resolution. For example, a chiral primary amine catalyst could be used to preferentially catalyze a reaction (e.g., an aldol or Michael addition) with one enantiomer of racemic 2-(phenylseleno)cyclopentanone, leaving the other enantiomer unreacted and thus resolved.

Dynamic kinetic resolution (DKR) is a more advanced technique that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining a kinetic resolution with in situ racemization of the starting material. For ketones with an acidic α-proton, this racemization can often be achieved under the reaction conditions. For instance, an asymmetric transfer hydrogenation of racemic 2-(phenylseleno)cyclopentanone using a chiral ruthenium catalyst could potentially lead to a single enantiomer of the corresponding alcohol, as the ketone would be racemizing under the reaction conditions. nih.gov

The choice of resolution method depends on the specific properties of the substrate and the desired outcome. Both kinetic and dynamic kinetic resolutions offer powerful tools for accessing enantiomerically pure 2-(phenylseleno)cyclopentanone and its derivatives.

Enzymatic Resolution (e.g., using Lipases)

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. Lipases are frequently employed due to their broad substrate tolerance, commercial availability, and effectiveness in organic solvents.

In the context of α-phenylseleno ketones, a lipase could be used to resolve a racemic mixture of (R)- and (S)-2-(phenylseleno)cyclopentanone. The process typically involves either the hydrolysis of a corresponding enol ester or the transesterification of the ketone. For example, in a hydrolysis reaction, the enzyme would selectively hydrolyze the enol acetate of one enantiomer at a much faster rate than the other. This results in an enantioenriched alcohol (which would tautomerize to the ketone) and the unreacted, enantioenriched enol acetate of the opposite configuration.

While the principle is widely applied, specific data on the lipase-catalyzed resolution of 2-(phenylseleno)cyclopentanone is not extensively detailed in the literature. However, the successful resolution of structurally related compounds, such as Morita-Baylis-Hillman adducts, demonstrates the feasibility of this approach. In such resolutions, enzymes like Pseudomonas cepacia lipase (PCL) and Candida antarctica lipase B (CAL-B) have shown high enantioselectivity. nih.gov The success of the resolution is quantified by the enantiomeric ratio (E), with high E values (>200) indicating excellent separation. nih.gov

Table 1: Illustrative Enzymes Used in Kinetic Resolutions

Enzyme Common Abbreviation Source Organism
Pseudomonas cepacia Lipase PCL Pseudomonas cepacia
Candida antarctica Lipase B CAL-B Candida antarctica

Stereochemical Control in Selenoxide Eliminations

One of the most common and synthetically useful reactions of α-phenylseleno carbonyl compounds is the selenoxide elimination. This two-step process involves the oxidation of the selenide (B1212193) to a selenoxide, followed by a spontaneous thermal elimination to form an α,β-unsaturated carbonyl compound. This reaction proceeds through an intramolecular syn-elimination pathway, where the hydrogen atom and the phenylseleno group are removed from the same side of the molecule. wikipedia.orgwikiwand.com

The stereochemistry of the resulting alkene is therefore directly controlled by the conformation of the molecule in the five-centered coplanar transition state. wikipedia.orgmdpi.com For a cyclic system like 2-(phenylseleno)cyclopentanone, the elimination requires a proton that is syn-coplanar to the selenoxide group. The formation of endocyclic (within the ring) double bonds is generally favored over exocyclic double bonds, provided a syn hydrogen is available in the ring. wikipedia.org The reaction is known to be highly efficient, with most selenoxides decomposing at mild temperatures, often between -50 and 40 °C. wikipedia.orgwikiwand.com

Epimerization at Carbon and Selenium

A significant challenge in controlling the stereochemical outcome of selenoxide eliminations is the potential for epimerization at both the carbon and selenium stereocenters. wikipedia.orgwikiwand.com The carbon atom bearing the phenylseleno group (the α-carbon) can epimerize, particularly under the conditions used for the initial selanylation or during the oxidation step.

Asymmetric Cycloaddition Reactions with Phenylseleno Compounds

Asymmetric cycloaddition reactions offer a powerful method for constructing chiral rings with high enantioselectivity. Phenylseleno-substituted compounds can participate as key components in these reactions. For example, the asymmetric [2+1] cycloaddition of (E)-1-(phenylseleno)-2-(trimethylsilyl)ethene with α-unsaturated ketones can be catalyzed by chiral Lewis acids to produce cyclopropane products. mdpi.com

In a reaction of this type, a chiral titanium-based Lewis acid, such as one derived from (R)-BINOL, coordinates to the α-unsaturated ketone. mdpi.com This coordination activates the ketone for nucleophilic attack by the phenylseleno-ethene derivative. The chiral environment created by the catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer of the cyclopropane product in excess. While this specific example does not directly use 2-(phenylseleno)cyclopentanone as a starting material, it illustrates the principle of using chiral catalysts to control the stereochemistry in reactions involving organoselenium compounds. mdpi.com Such strategies are central to modern asymmetric synthesis. nih.govrsc.org

Table 2: Example of Asymmetric [2+1] Cycloaddition

Reactant 1 Reactant 2 Chiral Catalyst System Product Type Enantioselectivity (% ee)

Data sourced from a study by Yamazaki and coworkers. mdpi.com

Chiral Organometallic Reagents in Reactions of α-Phenylseleno Derivatives

The reaction of α-phenylseleno ketones with organometallic reagents can be rendered asymmetric through the use of chiral ligands or chiral reagents. Chiral organoselenium compounds themselves have been developed as effective ligands in a variety of transition metal-catalyzed reactions, including copper-catalyzed conjugate additions and palladium-catalyzed allylic alkylations. researchgate.net

In the context of 2-(phenylseleno)cyclopentanone, an enantiospecific reaction could be envisioned where a chiral organometallic reagent adds to the carbonyl group or participates in a substitution reaction. The stereochemistry of the product would be dictated by the chirality of the incoming reagent. nih.gov For instance, the enantioselective addition of organozinc or Grignard reagents to aldehydes and ketones is a well-established method for creating chiral alcohols. mdpi.com Applying this logic, a chiral organometallic complex could selectively add to the carbonyl of 2-(phenylseleno)cyclopentanone, or a chiral ligand on a metal catalyst could direct the coupling of an organometallic reagent at the α-position, potentially displacing the phenylseleno group under specific conditions. These methods represent an advanced strategy for creating complex, enantioenriched molecules from α-phenylseleno carbonyl precursors. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(phenylseleno)cyclopentanone, and how do reaction conditions influence product selectivity?

  • Methodological Answer : The synthesis typically involves selenylation of cyclopentanone derivatives using reagents like N-(phenylseleno)phthalimide. Base selection is critical: using LDA (Lithium Diisopropylamide) promotes selenylation at the C-5 position, while base-free conditions favor substitution at C-2 . For example, LDA-mediated reactions yield a single diastereoisomer (76% yield), whereas base-free conditions produce intermediates that undergo elimination to α,β-unsaturated derivatives (70% yield after oxidation) . Reaction temperature and solvent polarity (e.g., THF vs. DCM) further modulate regioselectivity and stability of intermediates.

Q. How can researchers characterize 2-(phenylseleno)cyclopentanone using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • GC-MS : Effective for identifying volatile derivatives in pyrolysates. Dominant fragments include m/z 186 (cyclopentanone backbone) and m/z 158 (SePh group loss) .
  • NMR : ¹H NMR shows distinct signals for the selenophenyl group (δ 7.2–7.5 ppm, aromatic protons) and cyclopentanone protons (δ 2.5–3.0 ppm, ring CH₂). ¹³C NMR confirms carbonyl (δ ~215 ppm) and Se-C coupling .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Se vibrations) .

Q. What safety protocols are essential when handling 2-(phenylseleno)cyclopentanone in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves (tested per EN374 standard) and safety goggles. Avoid latex gloves due to permeability risks .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation of volatile selenium compounds.
  • Spill Management : Neutralize with activated charcoal or vermiculite; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in product distributions observed during thermal degradation studies of 2-(phenylseleno)cyclopentanone?

  • Methodological Answer : Pyrolysis data inconsistencies (e.g., cyclopentanone vs. hydrocarbon dominance) arise from temperature gradients and matrix effects. For example, hydrous pyrolysis at 290–350°C in organic-rich shales produces cyclopentanones as major products, while anhydrous conditions favor hydrocarbons . To reconcile discrepancies:

  • Perform controlled experiments using sealed-tube reactors to isolate oxygen/moisture effects.
  • Apply kinetic modeling (e.g., Arrhenius plots) to quantify activation energies for competing degradation pathways .

Q. What computational methods are suitable for predicting the reactivity of 2-(phenylseleno)cyclopentanone in radical-mediated reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDEs) of C-Se and C-H bonds. The C-Se BDE (~250 kJ/mol) indicates susceptibility to radical cleavage .
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. acetonitrile) on radical intermediate stability. Polar solvents stabilize selenoxide intermediates, promoting elimination over recombination .

Q. How can researchers optimize catalytic systems for selenoxide elimination to synthesize α,β-unsaturated cyclopentanones?

  • Methodological Answer :

  • Oxidants : Use tert-butyl hydroperoxide (TBHP) or H₂O₂ in ethanol to oxidize selenides to selenoxides. TBHP offers faster kinetics but may overoxidize sensitive substrates .
  • Base Selection : 1,4-Diazabicyclo[2.2.2]octane (DABCO) facilitates syn-elimination, yielding >85% α,β-unsaturated products. Avoid strong bases (e.g., NaOH) to prevent side reactions .

Q. What strategies mitigate selenium contamination in waste streams during large-scale syntheses of 2-(phenylseleno)cyclopentanone?

  • Methodological Answer :

  • Precipitation : Add FeCl₃ to convert soluble selenides into Fe₂(Se)₃ precipitates (≥95% removal efficiency).
  • Ion Exchange : Use Amberlite IRA-400 resins to capture residual selenium species (pH 6–8 optimal) .

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